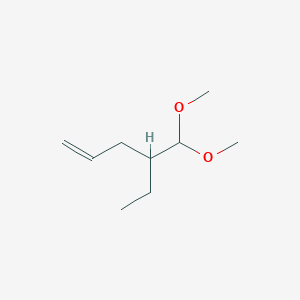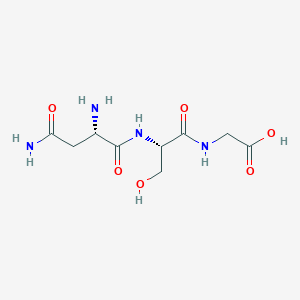![molecular formula C15H10Cl2N2 B14671531 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine CAS No. 37992-14-6](/img/structure/B14671531.png)
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a polycyclic aromatic compound that belongs to the class of imidazo[1,2-f]phenanthridines These compounds are known for their unique structural features and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine can be achieved through several methods:
Palladium-Catalyzed N-H/C-H Arylation: This method involves the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes in the presence of a palladium catalyst.
Copper-Catalyzed Tandem C-N and C-C Coupling: This method uses 2,2’-diiodo-1,1’-biphenyl and imidazole as starting materials.
Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization: This method involves the reaction of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a recyclable magnetic MOF catalyst.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes. The use of recyclable catalysts and efficient reaction conditions is crucial for large-scale production to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-f]phenanthridinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atoms at positions 6 and 11 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Imidazo[1,2-f]phenanthridinones.
Reduction: Dihydroimidazo[1,2-f]phenanthridines.
Substitution: Various substituted imidazo[1,2-f]phenanthridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Known for its dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase.
6-(Benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole: Exhibits anti-tubercular activity.
Propiedades
Número CAS |
37992-14-6 |
|---|---|
Fórmula molecular |
C15H10Cl2N2 |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
6,11-dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H10Cl2N2/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-6-5-18-15(19)13(11)7-9/h1-4,7-8H,5-6H2 |
Clave InChI |
BBTXXZACNYAAHH-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=C(C=CC(=C3)Cl)C4=C(C2=N1)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)


![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)



![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)




![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)

